3-chloro-N-(2-methyl-5-nitrophenyl)benzamide
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Overview
Description
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a chlorine atom, a methyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Reduction Reactions: The major product is 3-chloro-N-(2-methyl-5-aminophenyl)benzamide.
Oxidation Reactions: The major product is 3-chloro-N-(2-carboxy-5-nitrophenyl)benzamide.
Scientific Research Applications
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- 3-chloro-N-(2-methyl-6-nitrophenyl)benzamide
- 3-chloro-N-(2-methyl-5-nitrophenyl)acetamide
Uniqueness
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the specific positioning of the nitro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-chloro-N-(2-methyl-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-6-12(17(19)20)8-13(9)16-14(18)10-3-2-4-11(15)7-10/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOYGFHKEBAXGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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